4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- typically involves multiple steps starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one with various amines . The starting material, 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one, can be synthesized from anthranilic acid through a multistep process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinazolinone ring and its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinazolinone core.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinazolinone core.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-phenyl-3-[2-(substituted amino)ethylamino]quinazolin-4(3H)-ones
- Pyridazine and pyridazinone derivatives
Uniqueness
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is unique due to the presence of the iodo and ethylaminoethyl substituents, which can significantly influence its chemical reactivity and biological activity. These structural features may confer specific binding properties and biological effects that distinguish it from other quinazolinone derivatives.
Properties
CAS No. |
77301-22-5 |
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Molecular Formula |
C13H16IN3O |
Molecular Weight |
357.19 g/mol |
IUPAC Name |
3-[2-(ethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16IN3O/c1-3-15-6-7-17-9(2)16-12-5-4-10(14)8-11(12)13(17)18/h4-5,8,15H,3,6-7H2,1-2H3 |
InChI Key |
TWOREQGZXDQFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=NC2=C(C1=O)C=C(C=C2)I)C |
Origin of Product |
United States |
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